5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid
Description
Properties
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7-10(8(2)18-13-7)6-16-5-9-3-4-11(17-9)12(14)15/h3-4H,5-6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZIXDPQOKVUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156699 | |
| Record name | 5-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-00-1 | |
| Record name | 5-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole moiety. This can be achieved through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) catalysts . The furoic acid core can be synthesized via the oxidation of furfural using common oxidizing agents such as potassium permanganate or nitric acid . The final step involves linking the two moieties through a methoxy methyl bridge, which can be accomplished using standard etherification techniques .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cycloaddition and oxidation steps, as well as the development of efficient purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The furoic acid moiety can be further oxidized to produce more complex carboxylic acids.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Higher carboxylic acids.
Reduction: Amines.
Substitution: Various substituted ethers.
Scientific Research Applications
5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid involves its interaction with specific molecular targets. The isoxazole moiety can mimic acetyl-lysine, allowing it to bind to bromodomains and disrupt protein-protein interactions . This can lead to changes in gene expression and cellular function .
Comparison with Similar Compounds
Structural Analogues and Key Features
The table below highlights structural and functional differences between the target compound and related molecules:
Functional Group and Heterocycle Effects
Isoxazole vs. Imidazole/Triazole :
The target’s 3,5-dimethylisoxazole group (electron-deficient due to the oxygen and nitrogen atoms) may enhance metabolic stability compared to imidazole or triazole derivatives, which are more nucleophilic and prone to degradation . For instance, the discontinued 5-(1H-imidazol-1-ylmethyl)-2-furoic acid hydrochloride () may have faced stability issues, prompting substitution with isoxazole.Furoic Acid vs. Benzoic Acid/Ester :
The 2-furoic acid core introduces distinct electronic effects compared to benzoic acid derivatives. The furan ring’s reduced aromaticity may lower acidity (pKa ~3.5–4.5) compared to benzoic acid (pKa ~4.2), influencing solubility and binding interactions. In contrast, sulfonylurea herbicides like metsulfuron methyl ester () use ester groups to improve lipophilicity for membrane penetration .Substituent Effects : The methoxymethyl linker in the target compound likely increases steric bulk and lipophilicity compared to simpler methyl or hydroxyl groups. This modification could enhance bioavailability or target affinity relative to analogues like 5-methoxy-2-(triazol-2-yl)benzoic acid () .
Biological Activity
5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of nematicidal properties and metabolic effects. This article presents a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.24 g/mol. The compound features a furoic acid backbone modified by a methoxy group attached to a dimethylisoxazole moiety, which contributes to its biological activities.
1. Nematicidal Activity
Recent studies have highlighted the nematicidal properties of related compounds, particularly 2-furoic acid, which is structurally similar. Research indicates that 2-furoic acid exhibits significant nematicidal activity against Meloidogyne incognita, with an LD50 value of 55.05 µg/mL at 48 hours post-exposure . This activity is attributed to its ability to disrupt nematode physiology, making it a potential candidate for biocontrol in agricultural settings.
Table 1: Nematicidal Activity of 2-Furoic Acid
| Compound | Target Nematode | LD50 (µg/mL) | Time (hours) |
|---|---|---|---|
| 2-Furoic Acid | Meloidogyne incognita | 55.05 | 48 |
2. Metabolic Effects
In addition to its nematicidal properties, furoic acids have been studied for their metabolic effects. For instance, 2-furoic acid has demonstrated hypolipidemic effects in animal models, significantly reducing serum cholesterol and triglyceride levels . This suggests that compounds within this class may have therapeutic potential in managing lipid profiles and metabolic disorders.
Table 2: Metabolic Effects of 2-Furoic Acid
| Parameter | Effect | Reference |
|---|---|---|
| Serum Cholesterol | Decreased | |
| Serum Triglycerides | Decreased | |
| Liver ATP-dependent Enzymes | Inhibited |
Study on Nematode-Trapping Fungi
A pivotal study investigated the role of secondary metabolites produced by Dactylellina haptotyla, a nematode-trapping fungus. The study identified that during the nematode-trapping phase, there was a significant upregulation of various secondary metabolites, including furoic acids . The findings underscore the ecological importance of these compounds in biocontrol strategies against nematodes.
In Vivo Studies
In vivo experiments have further validated the efficacy of furoic acids in reducing nematode populations in agricultural settings. The application of furoic acid resulted in a marked reduction in gall formation on tomato roots infected by Meloidogyne incognita, demonstrating its practical application in crop protection .
Q & A
Q. What advanced spectroscopic techniques can resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer :
- Variable-temperature NMR : Monitor chemical shift changes (e.g., -40°C to 80°C) to detect tautomeric equilibria.
- IR spectroscopy : Compare experimental C=O stretches (1700–1750 cm⁻¹) with DFT-predicted values for enol vs. keto forms.
- X-ray crystallography : Resolve crystal structures to confirm dominant tautomers and hydrogen-bonding networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
